molecular formula C8H6F3NO2 B1269884 2-Amino-3-(trifluoromethyl)benzoic acid CAS No. 313-12-2

2-Amino-3-(trifluoromethyl)benzoic acid

Cat. No.: B1269884
CAS No.: 313-12-2
M. Wt: 205.13 g/mol
InChI Key: UNLVJVQEDSDPIN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Amino-3-(trifluoromethyl)benzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of antimicrobial compounds . It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the synthesis of benzoisothiazolones, where it acts as a precursor molecule. The interactions between this compound and these biomolecules are crucial for the formation of the final antimicrobial products.

Cellular Effects

The effects of this compound on various cell types and cellular processes are noteworthy. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause changes in the expression of genes involved in antimicrobial resistance, thereby impacting the overall cellular response to antimicrobial agents . Additionally, its presence can alter metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes involved in antimicrobial synthesis, thereby modulating the production of antimicrobial agents . These interactions often involve the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces. The compound’s ability to influence gene expression further contributes to its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of monitoring its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antimicrobial activity. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into antimicrobial agents . These pathways often involve multiple steps, with the compound undergoing enzymatic transformations to produce the final antimicrobial products. The presence of this compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These molecules facilitate the movement of the compound to its target sites, ensuring its proper localization and accumulation. The transport and distribution of this compound are critical for its biological activity, as they determine the compound’s availability for biochemical reactions.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization ensures that this compound is present at the right place and time to exert its effects on cellular processes.

Preparation Methods

The synthesis of 2-Amino-3-(trifluoromethyl)benzoic acid typically involves multiple steps. One common method starts with 2-trifluoromethylaniline, which undergoes a series of reactions including chloral hydrate and hydroxylamine hydrochloride to form 2-amino derivatives. These derivatives are then converted into o-dicarbonyl derivatives in concentrated sulfuric acid, followed by oxidation with hydrogen peroxide in sodium hydroxide aqueous solution to yield the final product . Industrial production methods often involve similar steps but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

2-Amino-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include concentrated sulfuric acid, hydrogen peroxide, and sodium hydroxide. The major products formed from these reactions are typically derivatives of the original compound, which can be further utilized in various applications.

Scientific Research Applications

2-Amino-3-(trifluoromethyl)benzoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Amino-3-(trifluoromethyl)benzoic acid involves its interaction with various molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino and carboxylic acid groups enable it to form hydrogen bonds and ionic interactions with enzymes and receptors, thereby modulating their activity .

Comparison with Similar Compounds

2-Amino-3-(trifluoromethyl)benzoic acid can be compared with other similar compounds such as:

  • 2-Amino-4-(trifluoromethyl)benzoic acid
  • 2-Amino-5-(trifluoromethyl)benzoic acid
  • 2-Amino-6-(trifluoromethyl)benzoic acid

These compounds share similar structural features but differ in the position of the trifluoromethyl group on the benzene ring. This positional difference can significantly affect their chemical reactivity and biological activity, making this compound unique in its applications and effectiveness .

Properties

IUPAC Name

2-amino-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)5-3-1-2-4(6(5)12)7(13)14/h1-3H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLVJVQEDSDPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345454
Record name 2-Amino-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313-12-2
Record name 2-Amino-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

7-Trifluoromethylisatin (10 g, 46 mmol) was dissolved in 5% sodium hydroxide solution (83 ml). To this was added dropwise over 30 minutes a solution of 50% hydrogen peroxide (7.4 ml) in water (4.6 ml); the temperature rose to 50°. The solution was stirred an additional 30 minutes, acidified (conc. HCl) to pH 1-2, and the tan product was filtered.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
83 mL
Type
solvent
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2-Amino-3-(trifluoromethyl)benzoic acid a valuable starting material for synthesizing fluorinated nucleosides?

A1: The research highlights the significance of this compound as a precursor in the multi-step synthesis of a novel fluorinated nucleoside. The paper describes how this compound is utilized to construct the (1H)-8-trifluloromethyl-2-methyl-4-quinazolinone core []. This core structure is then subjected to ribosylation, introducing a sugar moiety, a characteristic feature of nucleosides.

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